molecular formula C23H20BrCl2N5O2 B2376487 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 921077-17-0

9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2376487
CAS No.: 921077-17-0
M. Wt: 549.25
InChI Key: CSOCDVVHHIUKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purino[7,8-a]pyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a dichlorophenylmethyl group, and a dimethyl-dihydro-purino-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the purino[7,8-a]pyrimidine core, followed by the introduction of the bromophenyl and dichlorophenylmethyl groups through substitution reactions. Common reagents used in these reactions include bromine, dichloromethane, and various catalysts to facilitate the substitution and coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl and dichlorophenylmethyl groups can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

This compound is of interest in medicinal chemistry for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives are explored for their pharmacological effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-(4-Bromophenyl)-9H-carbazole: A structurally similar compound with a bromophenyl group attached to a carbazole core.

    4-[(4-Bromophenyl)ethynyl]pyridine: Another compound featuring a bromophenyl group, but with an ethynyl linkage to a pyridine ring.

Uniqueness

9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is unique due to its combination of a purino[7,8-a]pyrimidine core with both bromophenyl and dichlorophenylmethyl groups. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

921077-17-0

Molecular Formula

C23H20BrCl2N5O2

Molecular Weight

549.25

IUPAC Name

9-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H20BrCl2N5O2/c1-13-10-29(17-7-4-15(24)5-8-17)22-27-20-19(30(22)11-13)21(32)31(23(33)28(20)2)12-14-3-6-16(25)9-18(14)26/h3-9,13H,10-12H2,1-2H3

InChI Key

CSOCDVVHHIUKQS-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.